molecular formula C10H12N2O2S B15261774 N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide

Cat. No.: B15261774
M. Wt: 224.28 g/mol
InChI Key: FKKPYYBHEGLTGW-UHFFFAOYSA-N
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Description

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is a chemical compound with the molecular formula C10H12N2O2S It is characterized by the presence of a thiophene ring substituted with a formyl group and an azetidine ring substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide typically involves the reaction of 5-formylthiophene with azetidine-3-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-Carboxythiophene derivative.

    Reduction: 5-Hydroxymethylthiophene derivative.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and the azetidine ring may play a role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is unique due to the specific positioning of the formyl group on the thiophene ring and the presence of the azetidine ring. This unique structure may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-[1-(5-formylthiophen-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C10H12N2O2S/c1-7(14)11-8-3-12(4-8)9-2-10(5-13)15-6-9/h2,5-6,8H,3-4H2,1H3,(H,11,14)

InChI Key

FKKPYYBHEGLTGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

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